molecular formula C8H6ClNS2 B8636717 6-Chloro-1,4-dihydro-2H-3,1-benzothiazine-2-thione CAS No. 62373-07-3

6-Chloro-1,4-dihydro-2H-3,1-benzothiazine-2-thione

Cat. No. B8636717
CAS RN: 62373-07-3
M. Wt: 215.7 g/mol
InChI Key: VIRRDXOLTBLZCV-UHFFFAOYSA-N
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Description

6-Chloro-1,4-dihydro-2H-3,1-benzothiazine-2-thione is a useful research compound. Its molecular formula is C8H6ClNS2 and its molecular weight is 215.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62373-07-3

Molecular Formula

C8H6ClNS2

Molecular Weight

215.7 g/mol

IUPAC Name

6-chloro-1,4-dihydro-3,1-benzothiazine-2-thione

InChI

InChI=1S/C8H6ClNS2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11)

InChI Key

VIRRDXOLTBLZCV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)NC(=S)S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Carbon disulfide (180 ml, 3.0 moles) was added dropwise to a stirred solution of 84 g (1.5 moles) of potassium hydroxide in 400 ml of absolute ethanol with external cooling. To this mixture was added 157 g (1.0 mole) of 2-amino-5-chlorobenzyl alcohol. The reaction mixture was heated under reflux for 20 hours and the solvent was removed by distillation. The solid residue was stirred with 2000 ml of 10% aqueous potassium hydroxide, and the mixture was filtered to remove neutral impurities. The clear filtrate was made acidic with dil. hydrochloric acid, and the solid which was deposited was collected by filtration to give 221 g (100%) of product. Recrystallization from methanol gave an analytical sample, m.p. 217°-222°.
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
157 g
Type
reactant
Reaction Step Two
Yield
100%

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